N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide is a chemical compound characterized by its complex structure, featuring multiple ethylene glycol units and an acetamide functional group. Its molecular formula is C₈H₁₈N₂O₃, and it has a molecular weight of approximately 174.24 g/mol. The compound is primarily recognized for its potential applications in biochemistry and pharmaceuticals, particularly due to its hydrophilic nature and ability to form hydrogen bonds, which can enhance solubility in aqueous environments.
Research indicates that N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide exhibits various biological activities, including:
The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide typically involves multi-step processes:
A detailed synthesis pathway can be found in relevant chemical literature .
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide has several applications:
Interaction studies involving N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide have shown:
These interactions highlight its potential utility in drug formulation and development.
Several compounds share structural similarities with N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamidoethoxyethanol | C₆H₁₃NO₃ | Simpler structure; used mainly in cosmetic formulations. |
| Diethylene Glycol Monoethyl Ether | C₆H₁₄O₃ | More hydrophobic; used as a solvent in industrial applications. |
| Polyethylene Glycol | (C₂H₄O)ₙ | High molecular weight variants used for drug delivery; more versatile but less targeted than N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide. |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide stands out due to its specific combination of hydrophilicity and biological activity, making it particularly suitable for applications requiring enhanced solubility and interaction with biological systems.
The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide requires careful selection of precursor molecules that can efficiently provide the ethoxylated amine backbone and acetamide functionality [1]. The molecular formula C8H18N2O3 with a molecular weight of 190.24 g/mol indicates a compound containing multiple ethylene glycol units linked to an acetamide group [1].
The primary precursor pathway involves the use of triethylene glycol monoamine derivatives as starting materials [17]. The compound 2-[2-(2-aminoethoxy)ethoxy]acetic acid (CAS 134978-97-5) serves as a key intermediate, featuring the same ethoxylated backbone structure required for the target acetamide [5] [17]. This precursor exhibits excellent solubility properties in polar solvents and contains reactive amino functionality that can be readily converted to acetamide derivatives [5].
Alternative precursor selection involves ethylene oxide condensation reactions with ethanolamine derivatives [8] [19]. The ethoxylation process follows established industrial protocols where ethylene oxide is reacted with amine substrates under controlled conditions [8]. Monosubstituted products are preferentially formed by employing a large excess of amine with ethylene oxide in the presence of water at temperatures below 100 degrees Celsius [19].
The reaction pathway typically proceeds through sequential ethoxylation steps, where each ethylene oxide unit adds to the growing chain in a controlled manner [22]. Industrial ethoxylation is performed by introducing ethylene oxide through the alcohol or amine substrate at 180 degrees Celsius under 1-2 bar pressure, with potassium hydroxide serving as the primary catalyst [22]. The process exhibits high exothermic characteristics with reaction enthalpy of -92 kilojoules per mole of ethylene oxide consumed [22].
The development of stepwise synthesis protocols for N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide requires systematic optimization of reaction conditions and sequential transformations [34]. Modern approaches to stepwise synthesis emphasize one-pot procedures that minimize intermediate isolation while maintaining high yields and product quality [34] [35].
The first critical step involves the preparation of the ethoxylated amine backbone through controlled ethoxylation reactions [28]. Laboratory-scale trials demonstrate that temperature, pressure, water content, and starter catalyst significantly influence the ethoxylation process [28]. Experimental designs using full factorial approaches have identified optimal parameter combinations for achieving desired ethylene oxide distribution patterns [28].
Temperature control emerges as the most critical parameter in stepwise synthesis protocols [41] [42]. Research indicates that maintaining precise temperature control at -20 degrees Celsius prevents unwanted side reactions while managing exothermic heat generation [42]. Advanced synthesis workstations enable automated temperature regulation throughout multi-hour reaction sequences without manual intervention [42].
The acetamide formation step represents the final transformation in the synthesis protocol . This process involves acylation of the terminal amino group using acetic anhydride or acetyl chloride under controlled conditions . The reaction proceeds through nucleophilic substitution mechanisms where the amine attacks the carbonyl carbon of the acylating agent [12].
Monitoring techniques play essential roles in stepwise protocol development [37]. Real-time analysis using Nuclear Magnetic Resonance spectroscopy enables quantitative observation of all intermediates and reaction byproducts throughout the synthesis sequence [37]. Pressurized Sample Infusion Mass Spectrometry provides complementary monitoring capabilities for tracking catalytic intermediates and determining relative reaction rates for each synthetic step [37].
Catalytic system selection significantly impacts both reaction efficiency and product yield in the synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide [31]. Basic catalysts including potassium hydroxide, sodium hydroxide, and alkoxide derivatives demonstrate superior performance for ethoxylation reactions compared to acidic alternatives [31].
The choice of catalyst directly influences molecular weight distribution and oligomer formation patterns [31]. Basic catalytic systems produce ethoxylated products following Flory distribution characteristics, while acidic catalysts generate distributions conforming to Natta-Mantica patterns with higher concentrations of initial adducts [31]. Potassium methoxide and sodium methoxide exhibit comparable activity to corresponding hydroxides when considering molar concentration effects [31].
Heterogeneous catalytic systems offer advantages for product purification and catalyst recovery [31]. The MCT-09 heterogeneous catalyst system enables filtration-based catalyst removal while producing transparent final products [31]. Comparative analysis reveals that heterogeneous catalysts generate lower concentrations of byproducts than acidic catalytic alternatives [31].
| Catalyst Type | Average Ethylene Oxide Addition | Polyethylene Glycol Formation (% w/w) | Unreacted Alcohol (% w/w) |
|---|---|---|---|
| Potassium Hydroxide | 2.8 | 3.8 | 13.7 |
| Sodium Hydroxide | 2.9 | 1.5 | 16.3 |
| Potassium Methoxide | 2.8 | 3.7 | 10.2 |
| Sodium Methoxide | 2.7 | 3.1 | 15.4 |
| MCT-09 Heterogeneous | 2.7 | 4.4 | 7.1 |
Yield optimization strategies incorporate Design of Experiments methodologies to identify optimal reaction parameters [20]. Statistical analysis enables construction of response surface models that predict yield outcomes based on temperature, concentration, catalyst loading, and reaction time variables [20]. Multiobjective optimization approaches balance competing factors such as conversion efficiency and selectivity requirements [20].
Catalyst loading effects demonstrate significant influence on reaction rates and conversion efficiency [46]. Research indicates that increased catalyst concentrations enhance hydrogen conversion efficiency in related borohydride systems [46]. At optimal catalyst loadings, average production rates reach 1.72 liters per minute with conversion efficiencies exceeding 91 percent [46].
Purification of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide requires specialized techniques addressing the compound's amphiphilic nature and potential impurity profile [14] [23]. The ethoxylated structure presents unique challenges for separation due to varying chain lengths and potential oligomer distributions [24].
Chromatographic separation methods utilize both normal and reversed-phase systems for effective purification [24]. Cyano-modified silica columns enable separation based on alkyl chain distribution, while amino-modified silica phases provide oligomer-specific separations [24]. The gradient elution system starting with hexane-tetrahydrofuran (7:3 volume ratio) and progressing to propanol-water mixtures (9:1 volume ratio) achieves effective ethoxylated compound separations [24].
Advanced purification protocols incorporate neutralization and adsorption procedures for removing residual catalysts [14]. The two-step process involves phosphoric acid neutralization followed by magnesium silicate treatment to achieve salt contents below 7 parts per million [14]. Filtration operations remove insoluble salts while subsequent heating eliminates residual water content [14].
Byproduct analysis reveals formation patterns characteristic of ethoxylation reactions [8] [26]. Primary byproducts include glycol ether derivatives formed through alternative reaction pathways during ethylene oxide addition [8]. Analytical methods incorporating gas chromatography enable quantification of glycol ether amine byproducts with detection limits of 0.1 area percent [8].
| Purification Method | Salt Removal Efficiency | Product Purity | Processing Time |
|---|---|---|---|
| Phosphoric Acid Neutralization | 85% | 94.2% | 2 hours |
| Combined Acid-Silicate Treatment | 97% | 98.7% | 4 hours |
| Vacuum Distillation | 92% | 96.1% | 6 hours |
| Crystallization | 78% | 99.1% | 12 hours |
Residual ethylene oxide removal presents critical purification challenges requiring specialized treatment [23]. High-reactivity monomers enable consumption of residual ethylene oxide through controlled ethoxylation reactions [23]. Treatment at 130 degrees Celsius under 0.05 bar negative pressure reduces residual ethylene oxide content to below 1 part per million within 30 minutes [23].
Comparative evaluation of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide against related ethoxylated compounds reveals distinct structural and functional characteristics [30]. The compound demonstrates enhanced hydrophilicity compared to shorter-chain ethoxylated derivatives while maintaining favorable biological activity profiles .
Structural analysis indicates that compounds with ethoxylated chains consistently exhibit specific toxicological alerts related to nephrotoxicity potential [30]. However, these alerts diminish significantly for compounds containing more than eight ethylene oxide units due to reduced metabolic susceptibility [30]. The target compound with three ethylene oxide units falls within the potentially metabolizable range [30].
Chain length distribution effects demonstrate significant influence on physical and chemical properties [30]. Tallow-derived analogs exhibit greater degrees of unsaturation and longer alkyl chains compared to coconut oil derivatives [30]. Hydrogenated variants provide saturated alternatives while maintaining larger alkyl groups than corresponding coconut-based compounds [30].
| Compound | Ethylene Oxide Units | Molecular Weight | Solubility | Metabolic Fate |
|---|---|---|---|---|
| N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide | 3 | 190.24 | High | Metabolizable |
| Polyethylene Glycol-4 Cocamine | 4 | Variable | Moderate | Potentially Metabolizable |
| Polyethylene Glycol-8 Hydrogenated Tallow Amine | 8 | Variable | Low | Non-metabolizable |
| Tallow bis(2-hydroxyethyl)amine | 2 | Variable | High | Metabolizable |
Reactivity comparisons reveal that ether linkages in ethoxylated compounds exhibit isosteric relationships with methylene linkages [30]. These structural similarities result in comparable chemical reactivity profiles when metabolism is absent [30]. Compounds with identical ethylene oxide content demonstrate similar toxicological characteristics regardless of minor structural variations [30].
Performance analysis of ethoxylated acetamides in synthetic applications demonstrates superior characteristics compared to conventional alternatives [33]. Surface-active amide oximes prepared from ethoxylated precursors exhibit cloud points, critical micelle concentrations, and foaming properties comparable to traditional alcohol ethoxylate nonionics [33]. These compounds function as cationic surfactants under acidic conditions while behaving as nonionic species under neutral and basic environments [33].
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide exhibits pronounced amphiphilic characteristics due to its unique molecular architecture combining hydrophilic and hydrophobic structural elements. The compound demonstrates excellent solubility in polar solvents, particularly water, where it achieves high solubility levels due to the presence of multiple hydrogen bonding sites [1] [2] [3].
The molecular structure contains five hydrogen bond acceptor sites and two hydrogen bond donor sites, contributing to its favorable interaction with polar solvents [1]. The compound shows high solubility in water and polar protic solvents such as methanol and ethanol, while exhibiting limited solubility in nonpolar solvents like dichloromethane and chloroform [4] [6].
Solubility Profile in Various Solvents:
| Solvent Type | Solubility | Polarity Classification |
|---|---|---|
| Water | Highly soluble | Polar protic |
| Methanol | Soluble | Polar protic |
| Ethanol | Soluble | Polar protic |
| DMSO | Highly soluble | Polar aprotic |
| Dichloromethane | Limited solubility | Nonpolar |
| Chloroform | Limited solubility | Nonpolar |
| Diethyl ether | Poor solubility | Nonpolar |
| Acetone | Moderately soluble | Polar aprotic |
| Buffer solutions (pH 7.4) | Highly soluble | Polar protic |
The compound's solubility behavior is governed by its polyethylene glycol-like ethoxy chain structure, which provides hydrophilic character, combined with the acetamide functional group that enables hydrogen bonding interactions [4] [7]. The presence of the primary amino group at the terminal position further enhances water solubility through ionic interactions and hydrogen bonding [1] [2].
The Log P value is estimated to be negative (-2 to -1), indicating strong preference for the aqueous phase over organic phases [7]. This hydrophilic nature is consistent with the compound's structure containing multiple ether oxygen atoms and nitrogen-containing functional groups that readily interact with water molecules.
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide demonstrates good thermal stability under normal storage and handling conditions. The compound remains stable up to approximately 200°C, beyond which thermal decomposition begins to occur [8] [9].
Thermal Properties:
| Property | Value/Range | Notes |
|---|---|---|
| Decomposition Temperature | ~200-250°C | Begins to decompose above 200°C |
| Thermal Stability Range | Stable up to 200°C | Stable under normal storage conditions |
| Phase Transition Behavior | No distinct phase transitions observed | Amorphous solid behavior |
| Heat Capacity (estimated) | Similar to PEG oligomers | Estimated based on similar compounds |
| Thermal Conductivity | Low (typical of organic compounds) | Influenced by moisture content |
| Glass Transition Temperature | Below room temperature (estimated) | Flexible chain structure |
The thermal stability characteristics are influenced by the polyethylene glycol-like chain structure, which provides flexibility and resistance to thermal degradation [9]. The compound exhibits amorphous solid behavior rather than crystalline properties, which is typical for compounds with flexible ethoxy chains [9] [10].
Thermal analysis of similar polyethylene glycol derivatives shows that compounds with molecular weights in the range of 190 g/mol typically exhibit glass transition temperatures below room temperature due to the inherent flexibility of the ethoxy chain segments [9]. The acetamide functional group contributes to thermal stability through hydrogen bonding interactions that help maintain structural integrity at elevated temperatures.
The absence of distinct melting or crystallization points suggests that the compound exists in an amorphous state, which is consistent with its hygroscopic nature and ability to form hydrogen bonds with atmospheric moisture [3] [9].
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide exhibits moderate surface activity due to its amphiphilic molecular structure. The compound contains both hydrophilic regions (amino group, acetamide group, and ether oxygens) and relatively hydrophobic segments (ethyl chains), which contribute to its surface-active properties [11].
Surface and Interfacial Properties:
| Property | Estimated Value | Mechanism |
|---|---|---|
| Surface Tension (aqueous) | Reduces surface tension of water | Hydrophilic-hydrophobic balance |
| Critical Micelle Concentration | Not applicable (not a surfactant) | Insufficient alkyl chain length |
| Surface Activity | Moderate surface activity | Ethoxy chain orientation |
| Wetting Properties | Good wetting agent | Hydrogen bonding with surfaces |
| Interfacial Tension (water/oil) | Moderate reduction | Partial miscibility effects |
| Foaming Properties | Low foaming tendency | Lack of strong hydrophobic tail |
The surface activity is primarily attributed to the orientation of the ethoxy chain segments at air-water interfaces, where the hydrophilic portions interact with the aqueous phase while the ethyl segments orient toward the air phase [11] [12]. However, the compound does not exhibit classical surfactant behavior due to the absence of a substantial hydrophobic tail structure.
The compound demonstrates good wetting properties, making it useful as a wetting agent in various applications [13]. The multiple hydrogen bonding sites enable strong interactions with solid surfaces, promoting spreading and adhesion of aqueous solutions [13].
The interfacial tension reduction between water and organic phases is moderate, reflecting the compound's ability to partition between phases while maintaining preference for the aqueous environment [12]. This property is particularly relevant in applications requiring phase transfer or emulsification processes.
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide exhibits pronounced hygroscopic behavior, readily absorbing moisture from the atmosphere due to its multiple hydrogen bonding sites and hydrophilic structure [13] [3].
Hygroscopic Properties at Different Humidity Levels:
| Humidity Level (% RH) | Water Uptake (estimated %) | Physical State | Mechanism |
|---|---|---|---|
| 0-20% | 1-3% | Dry solid | Minimal moisture absorption |
| 20-40% | 3-8% | Slightly sticky | Hydrogen bonding with water |
| 40-60% | 8-15% | Sticky solid | Significant water binding |
| 60-80% | 15-25% | Viscous semi-solid | Extensive hydration |
| 80-100% | 25-40% | Hygroscopic liquid | Deliquescence behavior |
The hygroscopic nature is primarily driven by the presence of multiple hydrogen bond acceptor sites (five oxygen atoms and two nitrogen atoms) and hydrogen bond donor sites (amino group and acetamide group) [1] [13]. These functional groups readily interact with water molecules through hydrogen bonding, leading to progressive hydration as environmental humidity increases.
The compound's hygroscopic behavior follows a pattern similar to other polyethylene glycol derivatives, where water uptake increases exponentially with relative humidity [13]. At low humidity levels (0-20% RH), the compound remains relatively dry with minimal water absorption. As humidity increases, the compound progressively absorbs moisture, becoming sticky and eventually reaching a deliquescent state at high humidity levels (>80% RH).
The moisture interaction mechanism involves initial hydrogen bonding between water molecules and the polar functional groups, followed by the formation of hydration shells around the ethoxy chain segments [13]. This process is facilitated by the flexible nature of the ethoxy chain, which allows for conformational changes to accommodate water molecules.
Storage recommendations specify refrigerated conditions (2-8°C) to minimize moisture absorption and maintain product stability [3]. The compound should be stored in tightly sealed containers with desiccants to prevent degradation due to excessive moisture uptake.